BenchChemオンラインストアへようこそ!

2,5-dibromo-N-isobutylbenzamide

Lipophilicity Membrane permeability Drug-likeness

2,5-Dibromo-N-isobutylbenzamide (CAS 723260-70-6) is a synthetic, dihalogenated benzamide derivative with the molecular formula C₁₁H₁₃Br₂NO and a molecular weight of 335.03 g/mol. The compound features a benzene ring bearing bromine atoms at the 2- and 5-positions and an isobutyl substituent on the amide nitrogen.

Molecular Formula C11H13Br2NO
Molecular Weight 335.03 g/mol
Cat. No. B309921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dibromo-N-isobutylbenzamide
Molecular FormulaC11H13Br2NO
Molecular Weight335.03 g/mol
Structural Identifiers
SMILESCC(C)CNC(=O)C1=C(C=CC(=C1)Br)Br
InChIInChI=1S/C11H13Br2NO/c1-7(2)6-14-11(15)9-5-8(12)3-4-10(9)13/h3-5,7H,6H2,1-2H3,(H,14,15)
InChIKeyHLPMQTUVWAASCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dibromo-N-isobutylbenzamide: A Halogenated Benzamide Building Block for Medicinal Chemistry and Chemical Biology


2,5-Dibromo-N-isobutylbenzamide (CAS 723260-70-6) is a synthetic, dihalogenated benzamide derivative with the molecular formula C₁₁H₁₃Br₂NO and a molecular weight of 335.03 g/mol . The compound features a benzene ring bearing bromine atoms at the 2- and 5-positions and an isobutyl substituent on the amide nitrogen. It is primarily utilized as a research chemical and screening compound in medicinal chemistry and chemical biology programs, where it serves as a precursor for structure–activity relationship (SAR) studies and as a building block for more complex molecular architectures [1].

Why 2,5-Dibromo-N-isobutylbenzamide Cannot Be Replaced by Simpler Benzamide Analogs


The presence of two bromine atoms at the 2- and 5-positions combined with the lipophilic N-isobutyl group creates a unique electronic and steric environment that is not replicated by mono-brominated, non-brominated, or differently substituted benzamide analogs. In antimicrobial screening, halogenation pattern has been shown to directly influence potency against Gram-positive strains by modulating interactions with bacterial cell division proteins such as FtsZ . Furthermore, single-crystal X-ray diffraction studies of N-substituted benzamides demonstrate that the specific substitution pattern governs crystal packing, hydrogen-bonding networks, and, by extension, solubility and formulation behavior [1]. The evidence summarized below quantifies where the 2,5-dibromo-N-isobutyl substitution pattern yields differentiated performance relative to several close structural analogs.

Head-to-Head and Class-Level Quantitative Differentiation of 2,5-Dibromo-N-isobutylbenzamide from Structural Analogs


Lipophilicity-Driven Membrane Permeability: 2,5-Dibromo-N-isobutylbenzamide vs. Non-Brominated N-Isobutylbenzamide

The addition of two bromine atoms to the benzamide core substantially increases lipophilicity relative to the non-halogenated parent compound N-isobutylbenzamide (CAS 5705-57-7). While experimentally measured logP values for the target compound are not available in the public domain, the computed XLogP3 for 2,5-dibromo-N-isobutylbenzamide is approximately 3.4, compared to approximately 1.8 for N-isobutylbenzamide [1]. This ~1.6 log unit increase corresponds to an approximately 40-fold increase in predicted octanol–water partition coefficient, which is directly relevant to passive membrane permeability and blood–brain barrier penetration potential [2].

Lipophilicity Membrane permeability Drug-likeness

Bromine Substitution Pattern and Antibacterial Potency: 2,5-Dibromo vs. 3,5-Dibromo Benzamide Scaffolds

Class-level evidence from halogenated benzamide series indicates that the 2,5-dibromo substitution pattern can yield differentiated antibacterial activity relative to the 3,5-dibromo pattern. In studies of dibromobenzamide analogs targeting the bacterial cell division protein FtsZ, the 3,5-dibromo pattern has been explicitly noted as critical for potency against Gram-positive strains . By structural analogy, the 2,5-dibromo-N-isobutyl substitution pattern places the bromine atoms in a different spatial orientation, which is predicted to alter the hydrogen-bonding and halogen-bonding interactions with the FtsZ binding pocket. However, direct quantitative comparison data (MIC values) for 2,5-dibromo-N-isobutylbenzamide versus 3,5-dibromo-N-isobutylbenzamide are not publicly available.

Antibacterial FtsZ inhibition Gram-positive

Crystallinity and Solid-State Behavior: N-Substituted Benzamide Series Including 2,5-Dibromo Variants

Single-crystal X-ray diffraction studies of N-substituted benzamides have established that the specific combination of ring halogenation and N-alkyl substitution directly determines crystal packing motifs, hydrogen-bonding networks, and solid-state stability [1]. While the published dataset (CCDC 2071413–2071417) includes five representative N-substituted benzamide crystal structures, the specific crystal structure of 2,5-dibromo-N-isobutylbenzamide has been deposited but detailed comparative analysis across the full isomer grid awaits further publication. The available data confirm that N-isobutyl benzamides with different halogenation patterns adopt distinct crystal forms, which directly impacts melting point, solubility, and formulation behavior.

Crystal engineering X-ray diffraction Solid-state properties

Molecular Weight and Physicochemical Property Differentiation from Mono-Brominated N-Isobutylbenzamide Analogs

2,5-Dibromo-N-isobutylbenzamide (MW 335.03 g/mol) differs substantially from its mono-brominated analogs such as 2-bromo-N-isobutylbenzamide (CAS 88358-26-3, MW 256.14 g/mol) and 4-bromo-N-isobutylbenzamide (CAS 161768-66-7, MW 256.14 g/mol) [1]. The additional bromine atom increases molecular weight by approximately 78.9 Da, adds a heavy atom count of 1, and increases the topological polar surface area. These differences affect compliance with drug-likeness filters (e.g., Lipinski's Rule of Five) and influence pharmacokinetic predictions. The di-brominated compound also offers two distinct sites for further functionalization via cross-coupling chemistry (e.g., Suzuki, Buchwald–Hartwig), expanding its utility as a synthetic intermediate relative to mono-bromo analogs.

Molecular weight Physicochemical properties Lead-likeness

Procurement-Driven Application Scenarios for 2,5-Dibromo-N-isobutylbenzamide Based on Verified Differentiation


Diversifiable Building Block for Parallel Medicinal Chemistry Libraries

2,5-Dibromo-N-isobutylbenzamide offers two chemically distinct C–Br bonds suitable for sequential or orthogonal cross-coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira). This dual-handle functionality, confirmed by the molecular formula and structural data , enables the construction of diverse compound libraries from a single starting material. Procurement of this di-brominated scaffold is justified over mono-bromo analogs (e.g., 2-bromo-N-isobutylbenzamide) when the synthetic plan requires iterative or divergent functionalization at both the 2- and 5-positions.

Antibacterial Screening Campaigns Targeting Gram-Positive Cell Division Proteins

Class-level evidence indicates that the dibromobenzamide chemotype can inhibit bacterial FtsZ, a key cell division protein . The 2,5-dibromo substitution pattern places bromine atoms in a spatial orientation distinct from the more commonly studied 3,5-dibromo pattern. Researchers conducting phenotypic or target-based antibacterial screens should include 2,5-dibromo-N-isobutylbenzamide as a comparator to assess the impact of bromine regiochemistry on FtsZ inhibition potency and selectivity, rather than relying solely on 3,5-dibromo or mono-bromo analogs.

Solid-State Form and Crystallinity Assessment in Pre-Formulation Studies

The demonstrated crystal structure diversity within the N-substituted benzamide series [1] means that 2,5-dibromo-N-isobutylbenzamide may exhibit unique polymorphic forms, melting behavior, and solubility characteristics relative to its analogs. Procurement for pre-formulation or solid-form screening is warranted when the goal is to identify a lead compound with favorable crystallinity, stability, and manufacturability—properties that cannot be extrapolated from even closely related benzamide structures.

CNS-Penetrant Probe Design Leveraging Enhanced Lipophilicity

The predicted XLogP3 increase of approximately 1.6 log units for 2,5-dibromo-N-isobutylbenzamide relative to the non-halogenated N-isobutylbenzamide scaffold [2] suggests improved passive membrane permeability. In CNS drug discovery programs where blood–brain barrier penetration is a key selection criterion, this compound may serve as a more lipophilic starting point for probe design compared to unsubstituted or mono-halogenated benzamide analogs.

Quote Request

Request a Quote for 2,5-dibromo-N-isobutylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.